5-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid
Description
5-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid is a bicyclic oxadiazole derivative characterized by a norbornane (bicyclo[2.2.1]heptane) framework substituted with a methyl group at the 2-position and a carboxylic acid moiety at the 3-position of the oxadiazole ring. Its structural uniqueness lies in the rigid norbornane system, which may enhance binding affinity to biological targets through conformational restriction .
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
5-(2-bicyclo[2.2.1]heptanylmethyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c14-11(15)10-12-9(16-13-10)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H,14,15) |
InChI Key |
OUOUHUBGUIJYQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2CC3=NC(=NO3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of bicyclo[2.2.1]heptan-2-ylmethyl derivatives with appropriate oxadiazole precursors. One common method involves the use of epichlorohydrin in the presence of tetramethylammonium iodide to form intermediate sulfonamides, which are then transformed into the desired oxadiazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using peroxy acids to form epoxides.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole ring, using reagents like benzylamine.
Common Reagents and Conditions
Epichlorohydrin: Used in the initial synthesis steps.
Tetramethylammonium iodide: Acts as a catalyst in the formation of intermediate sulfonamides.
Peroxy acids: Used for oxidation reactions.
Benzylamine: Used in substitution reactions.
Major Products
The major products formed from these reactions include various epoxides, reduced derivatives, and substituted oxadiazole compounds .
Scientific Research Applications
5-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or modifying the activity of these targets. The oxadiazole ring can participate in hydrogen bonding and other interactions, further influencing its biological activity .
Comparison with Similar Compounds
Substituent Variations in the Oxadiazole Core
The oxadiazole scaffold is a common pharmacophore in medicinal chemistry. Below is a comparison of substituent effects on physicochemical and biological properties:
Key Observations :
- Biological Activity : The dichloro-pyrrole-substituted oxadiazole () demonstrates potent DNA gyrase inhibition, suggesting that bulky, electronegative substituents enhance target engagement. The target compound’s bicyclic system may similarly confer rigidity for enzyme binding but lacks documented activity data.
- Bicyclo System Differences: Compared to the bicyclo[4.1.0]heptane analog (), the norbornane ([2.2.1]) system in the target compound introduces greater ring strain and conformational rigidity, which could influence metabolic stability .
Structural Analogues in Beta-Lactam Systems
For example:
- The 4-thia-1-azabicyclo[3.2.0]heptane system in beta-lactams relies on ring strain for reactivity. In contrast, the target compound’s oxadiazole-bicyclo system may prioritize steric effects over reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
